molecular formula C11H20O4S2 B15156689 4,4'-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid

4,4'-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid

Cat. No.: B15156689
M. Wt: 280.4 g/mol
InChI Key: GASBCXKBPGDBRB-UHFFFAOYSA-N
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Description

4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid is an organic compound with the molecular formula C₁₁H₂₀O₄S₂ and a molecular weight of 280.40 g/mol . This compound is characterized by the presence of two butyric acid groups linked via a propane-2,2-diyl bridge with sulfur atoms. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid typically involves the reaction of butyric acid derivatives with propane-2,2-diyl bis(sulfanediyl) intermediates. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can convert the compound into its corresponding thiol derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid involves its interaction with molecular targets through its functional groups. The sulfur atoms can form bonds with metal ions or other electrophilic centers, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form stable complexes with other molecules .

Comparison with Similar Compounds

Similar compounds to 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid include:

    4,4’-(Propane-2,2-diylbis(sulfanediyl))diacetic acid: This compound has shorter acetic acid groups instead of butyric acid groups.

    4,4’-(Propane-2,2-diylbis(sulfanediyl))dipropionic acid: This compound features propionic acid groups, making it slightly less bulky than the butyric acid derivative.

The uniqueness of 4,4’-(Propane-2,2-diylbis(sulfanediyl))dibutyric acid lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

Molecular Formula

C11H20O4S2

Molecular Weight

280.4 g/mol

IUPAC Name

4-[2-(3-carboxypropylsulfanyl)propan-2-ylsulfanyl]butanoic acid

InChI

InChI=1S/C11H20O4S2/c1-11(2,16-7-3-5-9(12)13)17-8-4-6-10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

GASBCXKBPGDBRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(SCCCC(=O)O)SCCCC(=O)O

Origin of Product

United States

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